molecular formula C22H36F3N7O11 B6295841 R-E-D-V Trifluoroacetate CAS No. 107978-83-6

R-E-D-V Trifluoroacetate

Cat. No. B6295841
CAS RN: 107978-83-6
M. Wt: 631.6 g/mol
InChI Key: UFQRTYIOHTUSAL-SBBCNANOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-E-D-V Trifluoroacetate is a compound with the molecular formula C22H36F3N7O11 . It is a source of trifluoromethyl groups, which are key components in pharmaceuticals and agrochemicals .


Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . A simple one-pot synthesis of uniform transition metal difluoride MF 2 (M = Fe, Mn, Co) nanorods has been reported, based on transition metal trifluoroacetates (TMTFAs) as single-source precursors .


Molecular Structure Analysis

The molecular structure of R-E-D-V Trifluoroacetate has been determined by PubChem. The compound has a molecular weight of 631.6 g/mol, with 10 hydrogen bond donors and 16 hydrogen bond acceptors .


Chemical Reactions Analysis

The generation of trifluoromethyl reactive radicals from trifluoroacetates requires their decarboxylation, which is hampered by their high oxidation potential . Iron (II) chloride has been found to catalyze the decarboxylation of potassium trifluoroacetate .


Physical And Chemical Properties Analysis

R-E-D-V Trifluoroacetate is a highly water-soluble compound . It has a rotatable bond count of 17 .

Safety and Hazards

Trifluoroacetate is present in water bodies at low concentrations. Most of the TFA in the environment is discussed to arise from natural processes, but also with the contribution from decomposition of environmental chemicals. The presence of TFA may result in human exposures .

Future Directions

The use of trifluoroacetates for the trifluoromethylation of more easily oxidizable organic substrates offers new opportunities for late-stage derivatization campaigns using chemical feedstocks, Earth-abundant catalysts, and visible-light .

Mechanism of Action

Target of Action

Trifluoroacetates, such as R-E-D-V Trifluoroacetate, are known to interact with various targets in the body. One of the primary targets is the C3a receptor . This receptor plays a crucial role in the immune response, particularly in the complement system, which is part of the body’s innate immunity .

Mode of Action

The interaction of trifluoroacetates with the C3a receptor is complex. Trifluoroacetates are reported to act as C3a receptor antagonists , inhibiting the action of the C3a protein . Some studies suggest that certain trifluoroacetates may also exhibitC3a receptor agonist activity . The exact mode of action can depend on the specific trifluoroacetate compound and the physiological context.

Biochemical Pathways

The interaction of trifluoroacetates with the C3a receptor affects various biochemical pathways. For instance, it can inhibit C3a-induced chemotaxis in certain cell types, such as mast cells . This can impact the migration of these cells in response to inflammatory signals. Additionally, trifluoroacetates can influence the complement system , a key part of the immune response .

Result of Action

The action of trifluoroacetates can result in various molecular and cellular effects. For instance, they can inhibit certain immune responses by blocking the action of the C3a protein . This can potentially modulate inflammation and other immune-related processes.

Action Environment

The action, efficacy, and stability of trifluoroacetates can be influenced by various environmental factors. For instance, the presence of trifluoroacetates in the environment, potentially arising from natural processes or the decomposition of certain chemicals, can lead to human exposure . This exposure can potentially influence the action of trifluoroacetates in the body.

properties

IUPAC Name

(4S)-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N7O9.C2HF3O2/c1-9(2)15(19(35)36)27-18(34)12(8-14(30)31)26-17(33)11(5-6-13(28)29)25-16(32)10(21)4-3-7-24-20(22)23;3-2(4,5)1(6)7/h9-12,15H,3-8,21H2,1-2H3,(H,25,32)(H,26,33)(H,27,34)(H,28,29)(H,30,31)(H,35,36)(H4,22,23,24);(H,6,7)/t10-,11-,12-,15-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQRTYIOHTUSAL-SBBCNANOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36F3N7O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R-E-D-V Trifluoroacetate

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